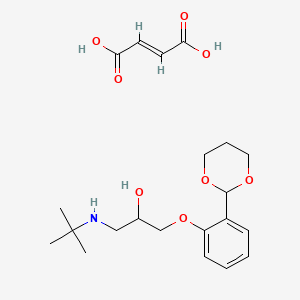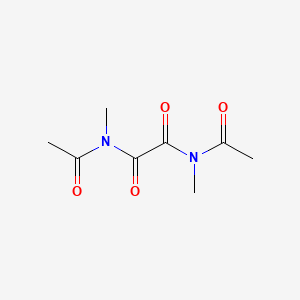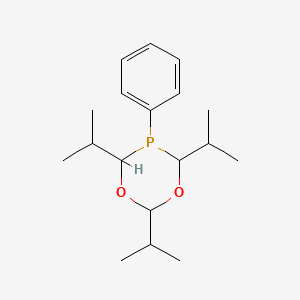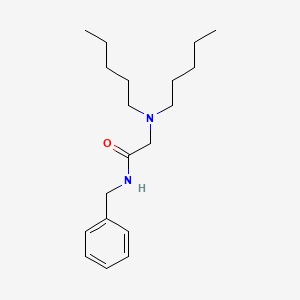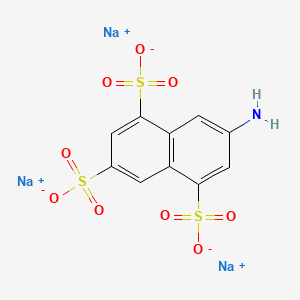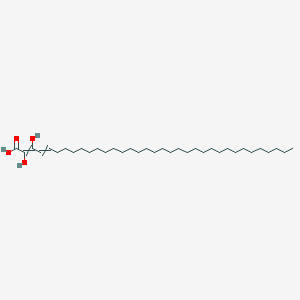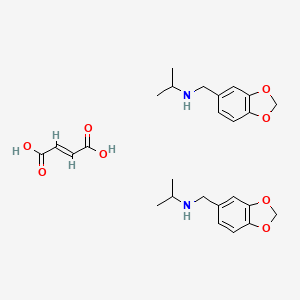
N-Isopropyl-piperonylamine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-piperonylamine fumarate is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-piperonylamine fumarate typically involves the reaction of piperonylamine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and may require the use of a catalyst to facilitate the process. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction conditions and optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Isopropyl-piperonylamine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-Isopropyl-piperonylamine fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Isopropyl-piperonylamine fumarate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact mechanism depends on the context of its application and the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-Isopropyl-N-methyltryptaminium fumarate: Known for its psychoactive properties.
5-Methoxy-N-methyl-N-isopropyltryptamine: A compound with similar structural features and pharmacological effects.
Uniqueness
N-Isopropyl-piperonylamine fumarate stands out due to its unique combination of structural elements, which confer specific chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research .
Propiedades
Número CAS |
72156-41-3 |
|---|---|
Fórmula molecular |
C26H34N2O8 |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C11H15NO2.C4H4O4/c2*1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;5-3(6)1-2-4(7)8/h2*3-5,8,12H,6-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clave InChI |
ISKDFSQJJYLYCI-WXXKFALUSA-N |
SMILES isomérico |
CC(C)NCC1=CC2=C(C=C1)OCO2.CC(C)NCC1=CC2=C(C=C1)OCO2.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)NCC1=CC2=C(C=C1)OCO2.CC(C)NCC1=CC2=C(C=C1)OCO2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


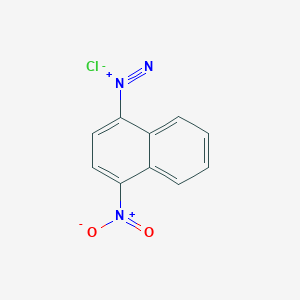
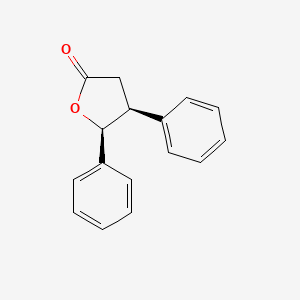
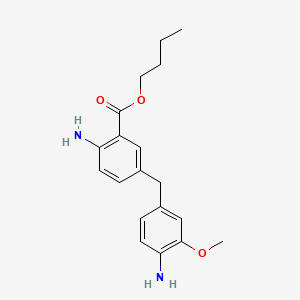
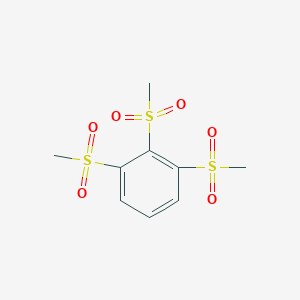
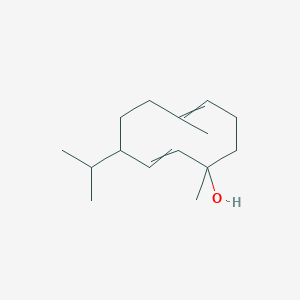
![N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide](/img/structure/B14469423.png)
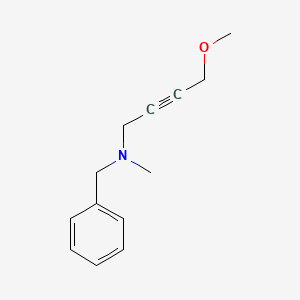
![7-Methylidenebicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14469428.png)
